The compound 2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid is a complex organic molecule with significant relevance in medicinal chemistry, particularly as an intermediate in the synthesis of atorvastatin, a widely used antihyperlipidemic agent. This compound features a unique structural arrangement that contributes to its biological activity.
The compound falls under the category of antihyperlipidemics, specifically as a statin-related drug. Statins are known for their ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis in the liver.
The synthesis of 2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid typically involves multiple synthetic steps. Key methods include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the synthesis and confirm the structure of intermediates.
The molecular structure of 2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid consists of several functional groups:
The chemical reactivity of 2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid includes:
These reactions are typically carried out in controlled environments with appropriate solvents and reagents to ensure selectivity and yield. Reaction pathways may be optimized through mechanistic studies using techniques such as NMR spectroscopy.
The mechanism by which 2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid exerts its effects relates primarily to its role as an intermediate in atorvastatin synthesis. Atorvastatin acts by competitively inhibiting HMG-CoA reductase, leading to decreased cholesterol biosynthesis and increased uptake of low-density lipoprotein cholesterol from the bloodstream.
Research indicates that atorvastatin can significantly lower levels of low-density lipoprotein cholesterol and triglycerides while increasing high-density lipoprotein cholesterol levels in patients with hypercholesterolemia .
The physical properties of 2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid include:
Property | Value |
---|---|
Boiling Point | 694.8 ± 55.0 °C (Predicted) |
Density | 1.18 ± 0.1 g/cm³ (Predicted) |
Solubility | Soluble in acetone, chloroform |
pKa | 9.33 ± 0.35 (Predicted) |
Appearance | White foamy solid |
The chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic centers within its structure .
The primary application of 2-[6-[2-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid lies in its role as an intermediate in the synthesis of atorvastatin. This compound is critical for developing pharmaceuticals aimed at managing hyperlipidemia and related cardiovascular diseases.
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1